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Compound of Interest

Compound Name: Pelorol

Cat. No.: B1251787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine natural product Pelorol and

its role as an activator of the SH2-containing inositol 5'-phosphatase 1 (SHIP1). Pelorol, a
meroterpenoid isolated from marine sponges, has been identified as a valuable tool for

studying the intricate signaling pathways governed by SHIP1 and serves as a promising

scaffold for the development of novel therapeutics targeting diseases characterized by aberrant

phosphoinositide 3-kinase (PI3K) signaling.

Quantitative Data on SHIP1 Activation
Pelorol and its synthetic analogs have been evaluated for their ability to activate SHIP1. While

a specific EC50 value for Pelorol is not readily available in the reviewed literature, its activity

has been quantified at a specific concentration. More potent synthetic analogs have been

developed and characterized with precise EC50 values.
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Compound Description
SHIP1 Activation
Data

Reference

Pelorol

Natural product

isolated from marine

sponges.

Induces a 2-fold

activation of SHIP1 at

a concentration of 5

µg/mL.

AQX-MN100

A synthetic, more

water-soluble analog

of Pelorol.

EC50 of 0.5896 µM in

a fluorescence

polarization assay.

[1]

AQX-C5
A synthetic analog of

Pelorol.

Effectively inhibits

PI(3,4,5)P3-mediated

signaling in primary

CLL cells.

[2]

AQX-435

A novel, water-soluble

synthetic analog of

Pelorol.

Sufficient to inhibit

anti-IgM-induced

PI3K-mediated

signaling.

[3]

Mechanism of SHIP1 Activation by Pelorol
Pelorol and its analogs function as allosteric activators of SHIP1. This activation is critically

dependent on the presence of the C2 domain of the SHIP1 enzyme. Studies with synthetic

analogs, such as AQX-MN100, have demonstrated that these molecules bind to the C2

domain, which is located adjacent to the catalytic phosphatase domain. This binding event

induces a conformational change in the enzyme, leading to an enhancement of its catalytic

activity. The allosteric nature of this activation provides a mechanism for modulating SHIP1

activity with a degree of specificity.

Signaling Pathways Modulated by Pelorol-Induced
SHIP1 Activation
The primary role of SHIP1 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-

trisphosphate (PI(3,4,5)P3 or PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate

(PI(3,4)P2). PIP3 is a critical second messenger in the PI3K/AKT signaling pathway, which is a
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central regulator of cell growth, proliferation, survival, and metabolism. By activating SHIP1,

Pelorol effectively reduces the intracellular levels of PIP3, thereby downregulating the

PI3K/AKT pathway. This leads to decreased phosphorylation and activation of downstream

effectors such as AKT, which in turn can induce apoptosis in cancer cells and modulate

immune responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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